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molecular formula C13H10N2 B8556303 4-phenyl-1H-pyrrolo[2,3-b]pyridine

4-phenyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8556303
M. Wt: 194.23 g/mol
InChI Key: HZJDBCYRQSJNLZ-UHFFFAOYSA-N
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Patent
US07943616B2

Procedure details

A suspension of 1-(2,6-dimethyl-1,4-dihydropyridin-4-one)-1H-pyrrolo[2,3-b]pyridinium tetrafluoroborate (Reference Example 43, 1.0 g) in tetrahydrofuran (100 mL) was treated with a solution of phenylmagnesium bromide in tetrahydrofuran (9.6 mL, 1M) and stirred at room temperature for 72 hours before adding water ((100 mL) and the tetrahydrofuran removed in vacuo. The residue was extracted with chloroform (3×100 mL), and the combined organics dried over sodium sulfate and evaporated. The residue was subjected to flash chromatography on silica eluting with a mixture of dichloromethane and methanol (99:1 v/v) to give the title compound (83 mg) as a white solid. MS: 195 (MH+). 1H NMR [(CD3)2SO]: δ 8.27 (1H, d, J=4.1 Hz); 7.78 (2H, d, J=8.2 Hz); 7.57 (3H, m); 7.48 (1H, t, J=8.2 Hz); 7.19 (1H, d, J=3.5 Hz); 6.60 (1H, s).
Name
1-(2,6-dimethyl-1,4-dihydropyridin-4-one) 1H-pyrrolo[2,3-b]pyridinium tetrafluoroborate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9.6 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1(C2C=CC([C:13]3[NH:21][C:16]4=NC=CN=[C:15]4[C:14]=3[CH2:22][CH2:23][C:24]([NH:26]C)=O)=CC=2)CCOCC1.[C:28]1([Mg]Br)[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1.O>O1CCCC1>[C:28]1([C:22]2[CH:23]=[CH:24][N:26]=[C:13]3[NH:21][CH:16]=[CH:15][C:14]=23)[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1

Inputs

Step One
Name
1-(2,6-dimethyl-1,4-dihydropyridin-4-one) 1H-pyrrolo[2,3-b]pyridinium tetrafluoroborate
Quantity
1 g
Type
reactant
Smiles
N1(CCOCC1)C1=CC=C(C=C1)C1=C(C=2C(=NC=CN2)N1)CCC(=O)NC
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]Br
Name
Quantity
9.6 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the tetrahydrofuran removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with chloroform (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
The residue was subjected to flash chromatography on silica eluting with a mixture of dichloromethane and methanol (99:1 v/v)

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=C2C(=NC=C1)NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 83 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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